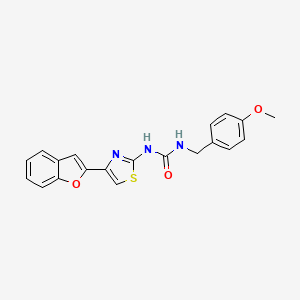
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that features a benzofuran ring, a thiazole ring, and a methoxybenzyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran-2-yl Thiazole: This can be achieved by reacting benzofuran with thiazole derivatives under specific conditions.
Urea Formation: The benzofuran-2-yl thiazole intermediate can then be reacted with 4-methoxybenzyl isocyanate to form the final urea compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzofuran or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
作用機序
The mechanism of action of 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea would depend on its specific biological or chemical activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
1-(Benzofuran-2-yl)-3-(4-methoxybenzyl)urea: Lacks the thiazole ring.
1-(4-(Benzofuran-2-yl)thiazol-2-yl)urea: Lacks the methoxybenzyl group.
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-benzylurea: Lacks the methoxy group on the benzyl ring.
Uniqueness
The presence of both the benzofuran and thiazole rings, along with the methoxybenzyl group, might confer unique properties to 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea, such as specific binding affinities or reactivity profiles that are distinct from similar compounds.
生物活性
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(4-methoxybenzyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound involves a multi-step process, typically starting from benzofuran derivatives and thiazole intermediates. For instance, a one-pot reaction involving 4-methoxyaniline, phenyl isothiocyanate, and bromoacetylbenzofuran in ethanol can yield various thiazole derivatives with high efficiency .
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives range from 4.69 to 156.47 µM against various bacterial strains, including:
The presence of electron-donating groups on the phenyl ring enhances antibacterial activity, suggesting a strong correlation between molecular structure and biological efficacy .
Antifungal Activity
In addition to antibacterial properties, this compound class has demonstrated antifungal activity. For example, MIC values against Candida albicans and Fusarium oxysporum were reported to be between 16.69 and 222.31 µM . The structural modifications in the benzofuran and thiazole moieties are critical for enhancing antifungal efficacy.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Substituents on the benzene ring : Electron-donating groups improve activity.
- Thiazole ring modifications : Different substitutions can lead to varied biological profiles.
A comparative analysis of various derivatives indicates that compounds with hydroxyl or methoxy substitutions exhibit superior activity compared to those with simple phenyl groups .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Antimicrobial Screening : A study evaluated several thiazole derivatives for their antimicrobial potential against both Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of inhibition, with some achieving inhibition zones exceeding 20 mm against S. aureus and E. coli at specific concentrations .
- Mechanism of Action : Investigations into the mechanism of action suggest that these compounds may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways, although detailed mechanisms remain to be fully elucidated.
特性
IUPAC Name |
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-25-15-8-6-13(7-9-15)11-21-19(24)23-20-22-16(12-27-20)18-10-14-4-2-3-5-17(14)26-18/h2-10,12H,11H2,1H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCCFPBOUYZXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














